28-Norbrassinolide

Beschreibung

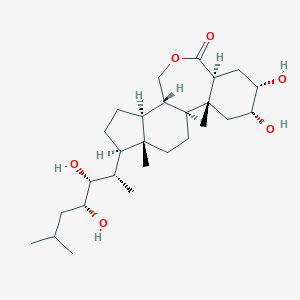

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNLSQRTIXIHGW-BNYRCUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551143 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77736-43-7 | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(3R,4R)-3,4-Dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 28 Norbrassinolide

Precursors and Early Steps in Brassinosteroid Biosynthesis Relevant to 28-Norbrassinolide

The biosynthesis of C27 brassinosteroids, including this compound, originates from the C27 sterol, cholesterol. researcher.lifefrontiersin.org Plant sterols with varying alkyl substituents at the C-24 position serve as the foundational precursors for different classes of brassinosteroids; cholesterol is the specific starting point for this compound. researcher.life The initial biosynthetic steps occur primarily through the late C-6 oxidation pathway. researchgate.net

The process begins with the conversion of cholesterol to cholestanol. researchgate.netnih.gov This reaction is catalyzed by a 5α-reductase, an enzyme encoded by the DET2 gene. nih.gov Following the formation of cholestanol, a series of hydroxylation and oxidation reactions commence on the sterol side chain, preceding the oxidation of the B-ring that characterizes the "late C-6 oxidation" pathway. This pathway is considered a dominant route for the biosynthesis of C27 brassinosteroids in plants like Arabidopsis thaliana. researchgate.net

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Description |

|---|---|

| Cholesterol | The primary C27 sterol that initiates the biosynthetic pathway. |

Enzymatic Conversions and Intermediates in this compound Formation

The conversion of early precursors into this compound involves a sequence of enzymatic modifications that build the characteristic structure of this hormone. The pathway from cholestanol proceeds through several intermediate compounds before reaching the final active form. researchgate.net

The proposed sequence for the late C-6 oxidation pathway leading to the immediate precursor of this compound is as follows: cholestanol → 6-deoxo-28-norcathasterone → 6-deoxo-28-norteasterone → 6-deoxo-28-nor-3-dehydroteasterone → 6-deoxo-28-nortyphasterol → 6-deoxo-28-norcastasterone. researchgate.net Each of these steps is catalyzed by specific enzymes, many of which are members of the cytochrome P450 family.

Role of Cytochrome P450 Enzymes in C6-Oxidation Pathways

Cytochrome P450 monooxygenases (CYPs) are crucial for the various oxidation and hydroxylation steps in brassinosteroid biosynthesis. nih.gov In the context of this compound formation, CYPs are responsible for the critical C-6 oxidation step that transitions intermediates from the "6-deoxo" form to the "6-oxo" form.

Specifically, the enzymes CYP85A1 and CYP85A2 have been identified as the C-6 oxidases. researchgate.netnih.gov These enzymes exhibit broad substrate specificity and catalyze the same reactions in both C27 and C28-brassinosteroid pathways. nih.govfrontiersin.org For instance, they facilitate the conversion of 6-deoxo-28-norcastasterone into 28-norcastasterone (B1253329). researchgate.net Studies using heterologously expressed enzymes in yeast have confirmed that both CYP85A1 and CYP85A2 can catalyze this C-6 oxidation, with CYP85A2 showing greater efficiency. researchgate.netfrontiersin.org The action of these enzymes effectively connects the late C-6 oxidation pathway with the early C-6 oxidation pathway. researchgate.net

Table 2: Key Cytochrome P450 Enzymes in this compound Biosynthesis

| Enzyme | Gene (in Arabidopsis) | Function |

|---|---|---|

| DWF4 | CYP90B1 | C-22 Hydroxylase, acts on early intermediates. frontiersin.org |

| CYP85A1 | CYP85A1 | C-6 Oxidase, converts 6-deoxo intermediates to 6-oxo forms. nih.govfrontiersin.org |

Biosynthetic Relationship and Interconversion with 28-Norcastasterone

The immediate precursor to this compound is 28-Norcastasterone. nih.gov The final step in the biosynthesis is the conversion of 28-Norcastasterone, which is a ketone, into this compound, which is a lactone. This transformation is a Baeyer-Villiger oxidation, where an oxygen atom is inserted into the B-ring of the steroid skeleton. This reaction establishes the seven-membered lactone ring that is characteristic of brassinolide-type compounds.

Conversely, there is evidence that 28-Norcastasterone can be a primary precursor for the generation of C28-brassinosteroids. Cell-free enzyme extracts have been shown to catalyze the C-24 methylation of 28-norcastasterone to produce castasterone (B119632), a key C28-brassinosteroid. researchgate.netfrontiersin.org This highlights a crucial intersection between the C27 and C28 brassinosteroid pathways.

Catabolism and Deactivation Pathways of this compound

To maintain hormonal homeostasis, plants must deactivate brassinosteroids. This is achieved through various catabolic reactions, including demethylation and conjugation, which modify the hormone's structure and reduce or eliminate its biological activity. researcher.lifenih.gov

Demethylation Reactions and Their Physiological Implications

Demethylation is a known deactivation pathway for brassinosteroids. researcher.life While direct studies on this compound are limited, research on the closely related C28-brassinosteroid, brassinolide (B613842), provides significant insight. In the liverwort Marchantia polymorpha, brassinolide is metabolized into 26-norbrassinolide through the loss of the C-26 methyl group. oup.comnih.gov This conversion results in a compound with approximately 10-fold reduced biological activity, indicating that C-26 demethylation is a deactivation process. oup.com

Interestingly, when these liverwort cells were fed a deuterated form of brassinolide ([26, 28-2H6]brassinolide), one of the metabolites identified was [26-2H3]this compound, formed by the loss of the deuterated C-28 methyl group. oup.comoup.com This demonstrates that the enzymatic machinery capable of removing a side-chain methyl group to produce a "nor-" compound exists and can act on brassinosteroid skeletons. This suggests a potential, though perhaps not primary, pathway for modifying related compounds.

Glucosylation and Other Conjugation Processes

Conjugation with sugars or fatty acids is a common method for inactivating steroid hormones in plants. frontiersin.orgnih.gov This process increases the water solubility of the hormone, facilitating its transport and compartmentalization, and ultimately leads to its inactivation. researchgate.net

For brassinosteroids, glucosylation (conjugation with glucose) is a recognized deactivation mechanism. researcher.liferesearchgate.net The hydroxyl groups on the brassinosteroid molecule, particularly at positions C-3 and C-23, are common sites for the attachment of a glucose moiety. researchgate.net While specific studies detailing the glucosylation of this compound are not prevalent, this pathway is a well-established catabolic route for the brassinosteroid class as a whole and represents a likely fate for excess this compound in the cell. nih.govyoutube.com

Regulation of this compound Homeostasis and Accumulation Patterns

The maintenance of appropriate levels of this compound, known as homeostasis, is critical for normal plant function and is tightly controlled through a balance of biosynthesis, catabolism, and feedback regulation. nih.govfrontiersin.org The accumulation of this compound varies between plant species and tissues, reflecting its specific roles in different developmental contexts. nih.govnih.gov

Studies in the aquatic plant Wolffia arrhiza have provided quantitative data on the accumulation and regulation of this compound. In untreated control plants, this compound is present at detectable endogenous levels, alongside other C27, C28, and C29 brassinosteroids. nih.gov

Table 1: Endogenous Levels of Various Brassinosteroids in Control Wolffia arrhiza

| Compound | Endogenous Level (ng/g Fresh Weight) |

|---|---|

| This compound | 0.14 |

| Brassinolide | 0.58 |

| Castasterone | 2.77 |

| Typhasterol (B1251266) | 0.29 |

| 28-Homobrassinolide (B109705) | 0.22 |

| Catasterone | 1.54 |

Table 2: Accumulation of this compound in Wolffia arrhiza Under Different Treatments

| Treatment | This compound Concentration (ng/g Fresh Weight) |

|---|---|

| Control | 0.14 |

| Brassinazole (10 µM) | 0.03 |

| Brassinolide (0.1 µM) | 0.21 |

| Brassinazole (10 µM) + Brassinolide (0.1 µM) | 0.08 |

In addition to feedback regulation, other hormones such as auxin can influence the expression of BR biosynthetic genes, adding another layer of control to maintain hormone balance. tandfonline.comfrontiersin.org The presence of 28-norteasterone, a precursor to this compound, in grapevine tissues further suggests that the C27 biosynthetic pathway is active and regulated in various plant species. nih.gov

Molecular Mechanisms of 28 Norbrassinolide Action in Plants

Receptor-Mediated Signal Transduction Pathways

The initiation of the 28-norbrassinolide signaling cascade is contingent upon its perception by specific receptors at the cell membrane, which triggers a series of phosphorylation and dephosphorylation events. This intricate process relays the hormonal signal from the cell exterior to the interior, activating downstream components.

Identification and Characterization of this compound Receptors and Co-receptors

The primary receptor for brassinosteroids, including this compound, is the leucine-rich repeat receptor-like kinase (LRR-RLK) known as BRASSINOSTEROID INSENSITIVE 1 (BRI1). wikipedia.orgfrontiersin.org BRI1 is an integral membrane protein characterized by an extracellular domain that recognizes the hormone, a single transmembrane helix, and an intracellular kinase domain that propagates the signal. wikipedia.orgmdpi.com In Arabidopsis thaliana, BRI1 has two close homologs, BRI1-LIKE 1 (BRL1) and BRI1-LIKE 3 (BRL3), which are primarily expressed in vascular tissues and also function as brassinosteroid receptors. cragenomica.es

For robust signal transduction, BRI1 requires a co-receptor. This role is primarily fulfilled by BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), another LRR-RLK. wikipedia.orgfrontiersin.org While BRI1 can bind the brassinosteroid ligand on its own, its association with BAK1 is essential for the full activation of the signaling pathway. wikipedia.orguniprot.org The interaction is not limited to BAK1; other members of the SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family can also act as co-receptors with BRI1. cragenomica.es The activity of this receptor complex is further modulated by other interacting proteins. For instance, the BRI1 KINASE INHIBITOR 1 (BKI1) acts as a negative regulator by binding to BRI1 in its inactive state, preventing its association with BAK1. wikipedia.org

Table 1: Key Receptor and Co-receptor Proteins in this compound Signaling

| Protein | Family/Type | Function | Organism Studied |

| BRI1 | LRR-Receptor-Like Kinase | Primary receptor for brassinosteroids, binds this compound. wikipedia.orgfrontiersin.org | Arabidopsis thaliana |

| BRL1 | LRR-Receptor-Like Kinase | BRI1 homolog, functions as a BR receptor in vascular tissue. cragenomica.es | Arabidopsis thaliana |

| BRL3 | LRR-Receptor-Like Kinase | BRI1 homolog, functions as a BR receptor in vascular tissue. cragenomica.es | Arabidopsis thaliana |

| BAK1/SERK3 | LRR-Receptor-Like Kinase | Co-receptor, forms a complex with BRI1 upon ligand binding to initiate signaling. wikipedia.orgcragenomica.esfrontiersin.org | Arabidopsis thaliana |

| BKI1 | Inhibitor Protein | Negative regulator, prevents BRI1-BAK1 interaction in the absence of a ligand. wikipedia.org | Arabidopsis thaliana |

Ligand Binding and Activation of Receptor Complexes

The perception of this compound begins when the steroid molecule binds to a specific pocket within the extracellular LRR domain of BRI1. cragenomica.es This binding event induces a conformational change in BRI1, which leads to the dissociation of the inhibitor protein BKI1 and promotes the formation of a heterodimer with the co-receptor BAK1. wikipedia.orgresearchgate.net

Upon heterodimerization, the cytoplasmic kinase domains of BRI1 and BAK1 are brought into close proximity, facilitating a series of sequential auto- and trans-phosphorylation events. frontiersin.org BRI1 phosphorylates BAK1, and in turn, BAK1 phosphorylates BRI1, leading to the full activation of the receptor complex. frontiersin.orguniprot.org This reciprocal phosphorylation enhances the kinase activity of BRI1, enabling it to phosphorylate downstream signaling components and effectively transduce the hormonal signal across the plasma membrane. wikipedia.orgfrontiersin.org

Downstream Signaling Cascades: Kinases and Phosphatases

The activation of the BRI1-BAK1 receptor complex initiates a phosphorylation cascade that ultimately inactivates a key negative regulator of the pathway. The activated BRI1 kinase phosphorylates members of the BR-SIGNALING KINASE (BSK) family and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1), which are receptor-like cytoplasmic kinases. wikipedia.orgnih.gov

These activated cytoplasmic kinases then phosphorylate and activate a phosphatase known as BRI1 SUPPRESSOR 1 (BSU1). researchgate.netnih.gov The primary role of activated BSU1 is to dephosphorylate and thereby inactivate the glycogen (B147801) synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). nih.govresearchgate.net In the absence of this compound, BIN2 is constitutively active and acts as a potent negative regulator of the pathway by phosphorylating the key transcription factors that mediate brassinosteroid responses. frontiersin.orgresearchgate.net Thus, the signal flow involves a chain of kinases and phosphatases that convert the initial ligand-binding event into the inactivation of a central repressor. The balance between kinase and phosphatase activities is critical for modulating the cellular response. libretexts.orgslideshare.net

Regulation of Gene Expression and Transcriptional Networks

The culmination of the this compound signaling cascade occurs in the nucleus, where it modulates the activity of specific transcription factors. This regulation leads to a large-scale reprogramming of gene expression, which underlies the diverse physiological effects of the hormone.

Identification of this compound-Responsive Genes via Transcriptomic Analyses

Transcriptomic analyses, such as RNA-sequencing and microarray studies, have been instrumental in identifying genes whose expression is altered in response to brassinosteroids. mdpi.comresearchgate.netfrontiersin.org These studies reveal that brassinosteroids regulate a wide array of genes involved in various biological processes, including cell elongation, photosynthesis, and stress responses. For example, a study in maize identified numerous differentially expressed genes (DEGs) related to plant hormone signaling and photosynthesis pathways in response to fertilization regimes that affect endogenous hormone levels, including brassinosteroids. researchgate.net

In Arabidopsis, transcriptomic analysis of plants exposed to cold stress identified cold-regulated genes, some of which are known to be responsive to brassinosteroids. mdpi.com Furthermore, studies combining transcriptomics with chromatin immunoprecipitation (ChIP) have identified direct targets of the primary transcription factors in the brassinosteroid pathway. A meta-analysis of such data revealed a significant over-representation of defense-related genes among those regulated by brassinosteroid signaling, highlighting a key role in immunity. elifesciences.org In rice, transcriptome analysis of mutants under phosphate (B84403) starvation helped to identify genes involved in strigolactone biosynthesis, another class of hormones, showcasing the power of this approach in dissecting hormonal pathways and their crosstalk. nih.gov These genome-wide analyses provide a comprehensive view of the transcriptional networks controlled by brassinosteroids like this compound.

Table 2: Examples of Gene Categories Regulated by Brassinosteroids from Transcriptomic Studies

| Study Type | Organism | Key Findings | Regulated Processes/Gene Categories |

| Comparative Transcriptome Analysis | Zea mays (Maize) | Identified DEGs under different fertilization treatments influencing hormone levels. researchgate.net | Photosynthesis, Plant Hormone Signaling, Secondary Metabolite Biosynthesis. researchgate.net |

| RNA-Seq Analysis | Arabidopsis thaliana | Characterized transcriptional changes in response to low-temperature treatments. mdpi.com | Cold-responsive genes (e.g., GolS3, COR28), Stress response pathways. mdpi.com |

| Meta-analysis of Microarray & ChIP-chip | Arabidopsis thaliana | Identified direct target genes of BZR1 and BES1. elifesciences.org | Defense-related genes, Transcription factor activity. elifesciences.org |

| RNA-Seq Analysis | Oryza sativa (Rice) | Studied transcriptional response to phosphate starvation in wild-type and a hormone mutant. nih.gov | Phosphate transport, Phospholipid metabolism, Phosphatase activity, Terpenoid biosynthesis. nih.gov |

Role of Brassinosteroid-Regulated Transcription Factors (e.g., BZR1, BES1)

The principal transcription factors that execute the final step of the this compound signaling pathway are BRASSINAZOLE-RESISTANT 1 (BZR1) and its homolog, BRI1-EMS-SUPPRESSOR 1 (BES1). frontiersin.orgresearchgate.netfrontiersin.org These two proteins share a high degree of similarity and have both redundant and distinct functions in regulating gene expression. frontiersin.org

In the absence of a brassinosteroid signal, BZR1 and BES1 are phosphorylated by the active BIN2 kinase. researchgate.net This phosphorylation event promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm and/or targeting them for proteasomal degradation, thus preventing them from accessing their target genes in the nucleus. mdpi.com

The signal initiated by this compound leads to the inactivation of BIN2. Consequently, BZR1 and BES1 are dephosphorylated by the phosphatase PROTEIN PHOSPHATASE 2A (PP2A). frontiersin.orgmdpi.com This dephosphorylation is the critical switch that activates these transcription factors. The active, dephosphorylated forms of BZR1 and BES1 accumulate in the nucleus. frontiersin.org There, they bind to specific DNA sequences in the promoters of target genes—typically E-box (CANNTG) motifs for BES1 and BR-response elements (BRRE; CGTGT/CG) for BZR1—to either activate or repress their transcription. frontiersin.org Notably, BZR1 plays a crucial role in a negative feedback loop by binding to the promoters of brassinosteroid biosynthetic genes, such as DWF4, to repress their expression, thereby maintaining hormonal homeostasis. frontiersin.orgresearchgate.net

Epigenetic Modifications and Post-Transcriptional Regulation in Response to this compound

The intricate regulation of gene expression in plants involves layers of control that extend beyond the DNA sequence itself. These include epigenetic modifications, such as DNA methylation and histone modifications, which alter chromatin structure and accessibility, and post-transcriptional regulation, which encompasses processes like messenger RNA (mRNA) processing, stability, and translation, often mediated by small non-coding RNAs like microRNAs (miRNAs). slideshare.netmdpi.comnsf.govnih.gov These mechanisms allow plants to dynamically respond to developmental cues and environmental stimuli by fine-tuning gene activity. nih.govmdpi.com

While this compound, as a bioactive brassinosteroid, is known to initiate a signaling cascade that culminates in significant changes to the plant's transcriptome, direct research specifically elucidating its role in governing epigenetic marks or post-transcriptional events is limited. Phytohormones are deeply integrated with these regulatory networks; for instance, miRNAs are known to be critical in modulating hormonal signaling pathways to ensure plant adaptation to stress. csic.esmdpi.comdiva-portal.org However, the specific miRNAs that are targets of or participants in the this compound signaling pathway remain an area for further investigation. Similarly, while epigenetic changes are known to occur in response to hormonal signals and environmental stress, the direct influence of this compound on DNA methylation patterns or specific histone modifications has not yet been extensively characterized. mdpi.comembopress.org Elucidating these connections is a key frontier in understanding the complete molecular action of this specific brassinosteroid.

Cross-Talk and Interplay with Other Phytohormone Signaling Pathways

The physiological effects of this compound are not executed in isolation but are the result of a complex and sophisticated network of interactions with other phytohormone signaling pathways. frontiersin.orgresearchgate.net This crosstalk, which can be synergistic or antagonistic, allows for a highly nuanced regulation of plant growth, development, and stress responses. Brassinosteroids, including this compound, interact with auxins, gibberellins (B7789140), cytokinins, abscisic acid, ethylene (B1197577), and jasmonic acid to coordinate cellular processes. frontiersin.orgmdpi.com

Synergistic and Antagonistic Interactions with Auxins in Developmental Processes

This compound and auxins are considered master regulators of plant growth, often acting synergistically to promote cell elongation and division. frontiersin.orgmdpi.com Their signaling pathways are deeply intertwined. Evidence suggests that brassinosteroids can influence the expression of genes involved in auxin transport and signaling. Conversely, auxin can modulate the biosynthesis of brassinosteroids by inducing the expression of key biosynthetic genes like DWF4. frontiersin.org At the molecular level, components of the brassinosteroid signaling pathway, such as the kinase BIN2, can phosphorylate and modulate the activity of auxin response factors (ARFs), key transcription factors in the auxin signaling cascade. frontiersin.org This co-regulation ensures a coordinated response in developmental processes such as vascular differentiation, root development, and shoot elongation. mdpi.commdpi.com

Coordinated Regulation with Gibberellins and Cytokinins

The interaction between brassinosteroids like this compound and gibberellins (GAs) is crucial for promoting cell elongation, particularly in stem growth. Research indicates that brassinosteroids can regulate the metabolism of GAs, thereby controlling the levels of bioactive gibberellins in the cell. mdpi.com The signaling pathways also converge, with key regulatory proteins from both pathways, DELLA (from GA signaling) and BZR1 (from BR signaling), physically interacting. This interaction provides a molecular checkpoint to integrate growth signals from both hormones.

Cytokinins (CKs) are central to regulating cell division and differentiation. Brassinosteroids and cytokinins engage in both synergistic and antagonistic interactions depending on the developmental context. mdpi.com For instance, in the root meristem, their balanced interaction is critical for controlling the rate of cell proliferation versus differentiation. mdpi.com This coordinated action is vital for organogenesis and maintaining the plant's architecture.

Integration with Abscisic Acid, Ethylene, and Jasmonic Acid in Stress Responses

This compound plays a significant role in modulating plant responses to a wide range of environmental stresses, a function it achieves through extensive crosstalk with stress-associated hormones like abscisic acid (ABA), ethylene, and jasmonic acid (JA). mdpi.comresearchgate.net

Abscisic Acid (ABA): The interaction between brassinosteroids and ABA is often antagonistic. mdpi.com While ABA generally inhibits growth and promotes stomatal closure during stress, brassinosteroids promote growth. nih.gov This antagonism allows plants to balance growth with stress tolerance. Under drought conditions, drought-tolerant maize genotypes have been observed to have significantly higher levels of total brassinosteroids, particularly typhasterol (B1251266) and this compound. nih.govoup.com This suggests that this compound contributes to maintaining growth and photosynthetic capacity even under water deficit. nih.govoup.com

Ethylene and Jasmonic Acid (JA): Ethylene and JA are key regulators of responses to biotic stresses (like pathogens) and certain abiotic stresses. nih.govsemanticscholar.org The brassinosteroid signaling pathway is integrated with the ethylene and JA pathways to fine-tune defense responses. researchgate.net For example, the interaction can be mutually antagonistic in some contexts, where ABA and ethylene signaling pathways inhibit each other. nih.govmdpi.com This complex interplay ensures that the plant can mount an appropriate defense response without unnecessarily compromising growth. semanticscholar.org The integration of this compound into this network helps balance the trade-off between growth, development, and survival under adverse conditions. mdpi.com

Interactive Data Tables

Table 1: Summary of Hormonal Crosstalk with this compound (Note: Data is based on the broader class of brassinosteroids, to which this compound belongs)

| Interacting Hormone | Type of Interaction | Key Regulated Processes |

| Auxin | Synergistic | Cell elongation, root development, vascular differentiation frontiersin.orgmdpi.com |

| Gibberellin (GA) | Synergistic | Stem elongation, seed germination mdpi.com |

| Cytokinin (CK) | Synergistic/Antagonistic | Cell division, root meristem regulation, shoot differentiation mdpi.com |

| Abscisic Acid (ABA) | Antagonistic/Context-dependent | Growth inhibition vs. promotion, stress tolerance, stomatal regulation mdpi.comnih.gov |

| Ethylene | Context-dependent | Stress responses, growth regulation, senescence researchgate.netnih.gov |

| Jasmonic Acid (JA) | Context-dependent | Defense against pathogens, abiotic stress responses mdpi.comsemanticscholar.org |

Physiological Roles of 28 Norbrassinolide in Plant Growth and Development

Regulation of Cell Proliferation and Expansion

Brassinosteroids as a class of phytohormones are fundamental regulators of basic cellular growth processes, including both cell elongation and cell division. researchgate.netagropages.com This dual functionality is a primary mechanism through which they exert control over plant growth and organ size. Fractions of plant extracts that are active in growth bioassays, such as the bean second-internode assay, have been shown to stimulate both an increase in cell size (elongation) and cell number (division). researchgate.net As a bioactive member of this hormone class, this compound partakes in this fundamental role. The growth-promoting activity of brassinosteroids is associated with their effects in meristematic tissues, where they can influence cell differentiation and enlargement. researchgate.netagropages.com

Influence on Organogenesis and Morphogenesis

A hallmark of brassinosteroid activity is the dramatic promotion of stem and shoot elongation, particularly evident in bioassays such as hypocotyl elongation in darkness. Brassinosteroid-deficient mutants, like the det2 mutant of Arabidopsis, exhibit a characteristic dwarf phenotype with short hypocotyls when grown in the dark. mdpi.com Application of brassinosteroids can rescue this phenotype, restoring normal elongation.

While direct data on this compound is limited, studies on the closely related 28-homobrassinolide (B109705) (28-HBL) demonstrate the potent effect of this class of hormones. In dark-grown det2 mutants, 28-HBL was found to be almost as active as brassinolide (B613842) (BL), the most active brassinosteroid, in rescuing the short hypocotyl phenotype, showcasing its high bioactivity in promoting tissue elongation. mdpi.comnih.gov

The influence of brassinosteroids on root development is characteristically dose-dependent. mdpi.com Low concentrations generally promote root growth, while high concentrations tend to be inhibitory. This biphasic effect allows brassinosteroids to act as key modulators of root system architecture.

Research on the related compound 28-homobrassinolide (28-HBL) in Arabidopsis thaliana illustrates this principle. A very low concentration (0.001 nM) of 28-HBL resulted in a slight increase in root length, whereas higher concentrations (0.01 nM to 100 nM) strongly inhibited root growth. mdpi.com This demonstrates a high capacity for regulating root growth, a trait shared among active brassinosteroids. mdpi.com

| Compound | Concentration | Effect on Root Length |

|---|---|---|

| 28-HBL | 0.001 nM | Slight Promotion |

| 28-HBL | 0.01 nM - 100 nM | Strong Inhibition |

The rice lamina inclination test is one of the most sensitive and specific bioassays for determining brassinosteroid activity. tandfonline.com This assay measures the angle of inclination between the leaf blade and the sheath, which is dramatically increased by brassinosteroids. mdpi.com Notably, this compound was successfully isolated from Chinese cabbage (Brassica campestris var. Pekinensis) by researchers who used the lamina inclination test to track its potent biological activity through extraction and purification steps. tandfonline.com

Studies comparing the bioactivity of different brassinosteroids in the rice lamina inclination assay reveal important structural-activity relationships. For instance, 28-norcastasterone (B1253329) (28-norCS), the direct precursor to this compound, shows significantly higher activity than its own precursors, such as 6-deoxo-28-norcastasterone. researchgate.net However, its activity is approximately 10 times lower than that of castasterone (B119632) (CS), its C28 counterpart. researchgate.net This suggests that while C27 brassinosteroids like this compound are highly active, the presence of the C24-methyl group in C28 brassinosteroids enhances this specific biological response. researchgate.net

| Compound | Relative Activity | Key Structural Feature |

|---|---|---|

| Castasterone (CS) | ~10x higher than 28-norCS | C28-Brassinosteroid |

| 28-Norcastasterone (28-norCS) | Baseline | C27-Brassinosteroid |

| 6-Deoxo-28-norcastasterone | Much lower than 28-norCS | Lacks C-6 oxidation |

Brassinosteroids are recognized for their pleiotropic effects, which include influencing the transition from vegetative to reproductive growth. researchgate.net They are involved in crucial developmental phases when flower buds differentiate, a process that occurs in the meristematic tissues where brassinosteroids are highly active. researchgate.net The hormone class has been shown to affect processes that can lead to an increase in the success of fertilization. agropages.com However, specific studies detailing the direct role of this compound in the development of reproductive organs and the regulation of plant fertility are not extensively documented.

The initiation of a plant's life cycle through seed germination is another critical process influenced by brassinosteroids. researchgate.net As a class, these hormones are considered growth promoters that affect a wide spectrum of developmental events, beginning with germination and continuing through seedling establishment. researchgate.net While standardized seed germination bioassays are commonly used to evaluate the effects of plant growth regulators, specific research quantifying the precise impact of this compound on germination rates and early seedling development is limited in available scientific literature. unipd.itresearchgate.net

Modulation of Photosynthetic Efficiency and Carbon Metabolism

This compound, a member of the brassinosteroid (BR) family of plant hormones, plays a significant role in enhancing the photosynthetic capacity of plants. Brassinosteroids, as a group, are known to improve the efficiency of photosynthesis and regulate carbon metabolism, which are fundamental processes for plant growth and biomass production. nih.govannualreviews.org The mechanism behind this enhancement is multifaceted, involving the increased stability and activity of key enzymes involved in carbon fixation. nih.gov

Research has demonstrated that an increase in BR levels can lead to a higher quantum yield of photosystem II (PSII) and boost the activities of crucial photosynthetic enzymes such as Rubisco activase (RCA) and fructose-1,6-bisphosphatase (FBPase). nih.gov This enzymatic upregulation contributes directly to greater CO2 assimilation. nih.gov The stability of these redox-sensitive enzymes is bolstered by the BR-induced activation of the ascorbate-glutathione cycle within the chloroplasts. nih.gov This leads to a higher ratio of reduced glutathione (B108866) (GSH) to its oxidized form (GSSG), which protects enzymes like RCA from proteolytic digestion and stabilizes their function. nih.gov

While direct studies on this compound are specific, research on related C28 brassinosteroids provides strong evidence of their impact. In a study on Wolffia arrhiza, treatment with brassinolide (BL) was shown to increase the endogenous levels of several brassinosteroids, including this compound. nih.gov This treatment resulted in a significant increase in the content of essential photosynthetic pigments. nih.gov The endogenous levels of chlorophyll (B73375) a and b saw a 39% increase compared to the control group, while carotenoid levels also rose substantially. nih.gov This demonstrates that the brassinosteroid signaling pathway, in which this compound is an active component, directly contributes to the enhancement of the plant's light-harvesting machinery. nih.govmdpi.com

Table 1: Effect of Brassinolide (BL) Treatment on Photosynthetic Pigment Content in Wolffia arrhiza

| Pigment | Treatment Group | Pigment Content (µg/g FW) | Percentage Increase vs. Control |

| Chlorophyll a & b | Control | 158.3 ± 12.1 | - |

| 0.1 µM BL | 220.3 ± 15.8 | 39.2% | |

| Carotenoids | Control | 31.9 ± 2.5 | - |

| 0.1 µM BL | 47.2 ± 3.8 | 48.0% |

Data derived from a study that demonstrated an increase in endogenous this compound levels following treatment. nih.gov

Role in Vascular Tissue Differentiation and Xylem Formation

This compound is involved in the crucial process of vascular tissue development, particularly the formation of xylem, which is essential for water transport and mechanical support in plants. mdpi.comnih.gov Brassinosteroids are recognized as fundamental positive regulators of xylogenesis (xylem development). nih.govbiologists.com Studies on various plant species have consistently shown that the application of brassinosteroids promotes the differentiation of vascular cells and the formation of secondary xylem. nih.govfrontiersin.org

The influence of brassinosteroids is evident in the anatomical changes within the plant stem and roots. Application of exogenous BRs has been shown to preferentially enhance the development of xylem over phloem. nih.gov In a study on Pinus massoniana seedlings, treatment with brassinosteroids led to a dose-dependent increase in xylem thickness and the number of xylem cell layers. nih.gov Furthermore, the treatment also resulted in elevated lignin (B12514952) content, a key component of the secondary cell walls of xylem tissue that provides rigidity and strength. nih.gov Similarly, in sugar beet, BR treatment promoted the differentiation of secondary xylem. biorxiv.org

Table 2: Effect of Exogenous Brassinosteroid (BR) on Xylem Development in Pinus massoniana

| Parameter | Control Group | 1 mg·L⁻¹ BR Treatment | Percentage Increase vs. Control |

| Xylem Thickness (µm) | 531.1 | 741.5 | 39.6% |

| Xylem Cell Layers | 23.6 | 31.8 | 34.7% |

| Lignin Content (%) | 22.4 | 24.1 | 7.6% |

Data adapted from research on the effects of exogenous BR application on pine seedlings. nih.gov

The molecular mechanisms underlying brassinosteroid-regulated xylem formation involve a complex signaling cascade that ultimately modulates the expression of key developmental genes. frontiersin.orgpeerj.com Core transcription factors in the BR signaling pathway, such as BES1 and BZR1, are known to promote both xylem and phloem differentiation. mdpi.comfrontiersin.org These factors regulate a network of downstream transcription factors, including the HD-ZIP III and MYB families, which are master regulators of vascular development and secondary cell wall formation. peerj.comnih.gov Brassinosteroids can induce the expression of genes responsible for the synthesis of major cell wall components, including cellulose (B213188) and lignin. nih.govpeerj.com

Furthermore, research using the Zinnia elegans cell culture system, a model for studying tracheary element differentiation, has shown that the biosynthesis of brassinosteroids is itself upregulated during xylogenesis. nih.gov The transcripts for key BR biosynthetic enzymes accumulate preferentially in developing xylem cells, suggesting that localized BR production is essential for coordinating and driving the differentiation process. nih.gov This highlights the integral role of the entire brassinosteroid class, including this compound, in orchestrating the formation of functional vascular tissues.

28 Norbrassinolide in Plant Stress Responses and Adaptation

Abiotic Stress Tolerance Mechanisms Mediated by 28-Norbrassinolide

This compound is instrumental in enhancing plant tolerance to a range of abiotic stressors by modulating physiological and biochemical processes. nih.gov This steroidal phytohormone helps maintain cellular homeostasis and protects plants from the damaging effects of adverse environmental conditions.

Research has highlighted the connection between endogenous levels of this compound and a plant's ability to withstand drought conditions. Studies on maize (Zea mays L.) have revealed that drought-resistant genotypes exhibit significantly higher levels of total endogenous brassinosteroids, particularly typhasterol (B1251266) and this compound, when compared to drought-sensitive genotypes. plos.orgsemanticscholar.orgresearchgate.net The presence of this compound in relatively high quantities (1–2 pg mg-1 fresh mass) has been reported for the first time in the leaves of monocot plants. plos.orgsemanticscholar.org

In response to drought stress, the levels of this compound can change, and these changes differ between drought-tolerant and drought-sensitive genotypes. semanticscholar.org While drought generally appears to negatively impact the content of C28-brassinosteroids, the specific responses can vary based on the plant's genetics and the developmental stage of the leaves. nih.gov The regulation of brassinosteroid biosynthetic genes is also affected by drought, although the relationship is complex and may involve interactions with other hormone pathways, such as that of abscisic acid. semanticscholar.org

Table 1: Endogenous this compound Levels in Maize Genotypes Under Drought Stress

| Genotype | Stress Condition | This compound Content (pg mg-1 fresh mass) | Reference |

| Drought-Resistant | Well-watered | Higher than sensitive genotype | plos.orgsemanticscholar.org |

| Drought-Resistant | Drought-stressed | Higher than sensitive genotype | plos.orgsemanticscholar.org |

| Drought-Sensitive | Well-watered | Lower than resistant genotype | plos.orgsemanticscholar.org |

| Drought-Sensitive | Drought-stressed | Lower than resistant genotype | plos.orgsemanticscholar.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Brassinosteroids, including analogues of this compound, are known to alleviate the detrimental effects of salinity stress. nih.gov For instance, 28-homobrassinolide (B109705) has been shown to protect Brassica juncea plants from the negative impacts of NaCl stress. researchgate.net Application of brassinosteroids can help in the partial reversal of NaCl accumulation in plant cells, thereby aiding in the maintenance of ion homeostasis. nih.gov

Under saline conditions, treatment with brassinosteroids has been observed to improve various physiological parameters that are negatively affected by salt stress. In Brassica juncea, the application of 28-homobrassinolide significantly increased nitrate (B79036) reductase and carbonic anhydrase activity, chlorophyll (B73375) content, and the rate of photosynthesis in salt-stressed plants. researchgate.net Furthermore, brassinosteroid treatment can lead to an increase in proline concentration, an osmoprotectant that helps plants tolerate osmotic stress caused by high salt levels. researchgate.net

This compound and its analogues are involved in enhancing plant tolerance to both low and high temperature extremes. researchgate.net The application of brassinosteroids can help mitigate the damage caused by temperature stress. For example, 28-homobrassinolide has been shown to improve tolerance to both cold (4°C) and heat (44°C) stress in Brassica juncea. nih.gov Plants treated with 28-homobrassinolide exhibited better growth and reduced cellular damage under extreme temperatures compared to untreated plants. nih.govresearchgate.net

Brassinosteroids contribute to temperature stress tolerance by modulating the plant's antioxidant defense system and protecting photosynthetic machinery. researchgate.netmdpi.com In Lycopersicum esculentum, brassinosteroids have been found to alleviate heat-induced inhibition of photosynthesis and enhance the antioxidant system. nih.gov

A common consequence of various abiotic stresses is the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. nih.gov Brassinosteroids, including this compound, play a crucial role in managing oxidative stress by enhancing the plant's antioxidant defense system. nih.govmdpi.com

Treatment with brassinosteroid analogues like 28-homobrassinolide has been shown to increase the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APOX), and glutathione (B108866) reductase (GR). nih.govresearchgate.net These enzymes are involved in scavenging ROS and maintaining redox homeostasis within the cell. nih.gov By bolstering the antioxidant defense system, this compound helps to reduce oxidative damage, as evidenced by lower levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net

Table 2: Effect of a this compound Analogue on Antioxidant Enzyme Activities in Brassica juncea Under Stress

| Enzyme | Stress Condition | Effect of Brassinosteroid Analogue | Reference |

| Superoxide Dismutase (SOD) | Temperature/Salt Stress | Increased Activity | nih.govresearchgate.net |

| Catalase (CAT) | Temperature/Salt Stress | Increased Activity | nih.govresearchgate.net |

| Ascorbate Peroxidase (APOX) | Temperature/Salt Stress | Increased Activity | nih.govresearchgate.net |

| Glutathione Reductase (GR) | Temperature/Salt Stress | Increased Activity | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Biotic Stress Defense and Immunity Enhancement by this compound

Beyond its role in abiotic stress, this compound is also implicated in enhancing plant defense against biotic stressors such as pathogens.

Brassinosteroids can bolster a plant's immune system and contribute to resistance against various pathogens. preprints.org They achieve this by activating signaling pathways that lead to the production of antimicrobial compounds known as phytoalexins. preprints.org The activation of transcription factors like BZR1 and BES1 by brassinosteroids regulates the expression of genes involved in biotic stress responses, including the production of defense-related proteins. preprints.org

Furthermore, by enhancing the efficiency of photosynthesis, brassinosteroids can help conserve energy and resources that can be redirected towards defense mechanisms against pathogens. preprints.org While the specific mechanisms can vary depending on the pathogen and plant species, the overarching role of brassinosteroids in reinforcing plant resistance to biotic stresses is evident. preprints.org

Defense against Herbivory and Pest Infestation

The involvement of brassinosteroids in defending against herbivory is complex and often involves a trade-off between growth and defense, primarily through crosstalk with the jasmonic acid (JA) signaling pathway. The JA pathway is a key regulator of plant defenses against chewing insects and necrotrophic pathogens.

Current research indicates that brassinosteroids often act as negative regulators of JA-mediated defense responses. Elevated levels of brassinosteroids can suppress the production of anti-herbivore compounds, thereby increasing a plant's susceptibility to insect attack. Conversely, plants with deficiencies in brassinosteroid biosynthesis or signaling have demonstrated enhanced resistance to certain herbivores.

Key Research Findings:

Negative Regulation of Jasmonate-Mediated Defenses: Studies on other brassinosteroids have shown that they can suppress the expression of genes involved in the JA signaling pathway. This suppression can lead to a decrease in the production of defense-related proteins, such as proteinase inhibitors, which interfere with insect digestion.

Altered Production of Defensive Metabolites: Brassinosteroid signaling can influence the biosynthesis of secondary metabolites that act as deterrents or toxins to herbivores. For instance, in some plant species, brassinosteroid-deficient mutants exhibit an overproduction of certain defensive allelochemicals.

Impact on Insect Performance: The modulation of plant defenses by brassinosteroids has a direct impact on the growth and development of herbivorous insects. Larvae feeding on plants with high levels of brassinosteroids may exhibit faster growth rates and increased survival due to the reduced defensive capabilities of the host plant.

Interactive Data Table: Effect of Brassinosteroid Levels on Plant Defense Against Herbivory (Hypothetical Data Based on General Brassinosteroid Research)

| Brassinosteroid Level | Jasmonic Acid (JA) Level | Production of Proteinase Inhibitors | Herbivore Growth Rate |

| Low | High | High | Low |

| Normal | Normal | Moderate | Moderate |

| High | Low | Low | High |

Integration of this compound Signaling in Environmental Sensing and Adaptation

Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to changes in their environment. Brassinosteroid signaling is an integral part of this network, enabling plants to adapt their growth and development to prevailing conditions. While direct evidence for this compound is scarce, the broader role of brassinosteroids in environmental sensing is well-established.

Brassinosteroid signaling pathways are known to intersect with other hormone signaling pathways, including those of auxins, cytokinins, gibberellins (B7789140), and abscisic acid. This crosstalk allows for a fine-tuned response to a combination of environmental cues, such as light, temperature, water availability, and nutrient status.

Key Research Findings:

Crosstalk with Other Hormone Pathways: The integration of brassinosteroid signaling with other hormonal pathways is crucial for a coordinated response to environmental stimuli. For example, the interaction between brassinosteroids and auxin is critical for regulating cell elongation and root development in response to light and gravity.

Role in Abiotic Stress Tolerance: Brassinosteroids have been shown to enhance plant tolerance to a range of abiotic stresses, including drought, salinity, and extreme temperatures. They achieve this by modulating the expression of stress-responsive genes, promoting the accumulation of osmolytes, and enhancing the activity of antioxidant enzymes.

Signal Transduction Cascade: The perception of brassinosteroids at the cell surface by receptor kinases initiates a signal transduction cascade that ultimately leads to changes in gene expression in the nucleus. Key components of this pathway include the receptor kinase BRI1 and the transcription factors BZR1 and BES1. Environmental signals can modulate the activity of these signaling components, thereby influencing the plant's response.

Interactive Data Table: Integration of Brassinosteroid Signaling in Plant Adaptation (Hypothetical Data Based on General Brassinosteroid Research)

| Environmental Condition | Brassinosteroid Signaling | Crosstalk with Abscisic Acid (ABA) | Plant Response |

| Drought | Upregulated | Synergistic | Enhanced stomatal closure, accumulation of osmolytes |

| High Salinity | Upregulated | Synergistic | Increased ion homeostasis, enhanced antioxidant activity |

| Optimal Conditions | Basal Level | Antagonistic | Promotion of vegetative growth |

Structure Activity Relationships Sar of 28 Norbrassinolide and Its Analogs

Impact of Specific Functional Groups and Stereochemistry on Biological Activity

The quintessential structure of brassinosteroids, including 28-norbrassinolide, features a polyhydroxylated steroid nucleus and a side chain. Alterations to these features can dramatically enhance or diminish biological activity.

Side Chain Modifications: The side chain of brassinosteroids plays a pivotal role in their interaction with receptors. For this compound, which lacks the C24-methyl group found in brassinolide (B613842), its activity is a subject of considerable interest. While some studies suggest that the absence of this alkyl group can decrease activity, this compound is still considered to possess significant biological potency. researchgate.netnih.gov The stereochemistry of the vicinal diols at C-22 and C-23 is paramount for high biological activity. The (22R, 23R) and (22S, 23S) configurations are generally found to be the most active, whereas isomers with (22R, 23S) or (22S, 23R) configurations are typically inactive. nih.govcas.cz The (22S, 23S) stereoisomer of this compound has been synthesized and shown to be bioactive, though generally less potent than brassinolide itself. researchgate.nettandfonline.com

Ring System Modifications: The structure of the steroidal rings, particularly the A and B rings, is also crucial for activity. A trans-fused A/B ring system is a stringent requirement for inducing brassinosteroid activity. mdpi.com Modifications to the B-ring, such as the replacement of the seven-membered lactone ring with a six-membered ketone (as in the corresponding castasterone-type analog) or other heteroatoms, can significantly impact bioactivity. For instance, the conversion of the lactone to a lactam (6-aza-7-keto analog) or a thiolactam (6-aza-7-thiono analog) resulted in complete loss of activity, highlighting the importance of the B-ring lactone or ketone system. cas.cz The presence of cis-α-oriented hydroxyl groups at C-2 and C-3 in the A-ring is another critical feature for high potency. mdpi.com

Comparative Analysis of this compound Activity in Diverse Bioassay Systems

The biological activity of this compound and its analogs has been evaluated using various bioassay systems, with the rice lamina inclination test and the bean second internode bioassay being the most common. These assays, while both measuring plant growth promotion, can exhibit different sensitivities and responses to various brassinosteroid structures.

In the rice lamina inclination assay, this compound has demonstrated notable activity, although it is generally considered weaker than brassinolide. tandfonline.com This bioassay is highly sensitive and specific to brassinosteroids. In a comparative study, the order of activity for several brassinosteroids in the rice lamina inclination assay was reported as brassinolide > 28-homobrassinolide (B109705) > this compound. usm.cl

The bean second internode bioassay, which measures both cell elongation and cell division, has also been employed to assess the activity of this compound. In this assay, this compound showed no biological activity, in contrast to its effect in the rice bioassay. tandfonline.com This discrepancy underscores the importance of using multiple and diverse bioassay systems to obtain a comprehensive understanding of a compound's biological profile, as the relative order of bioactivity can change depending on the bioassay employed. usm.cl

| Compound | Bioassay System | Relative Activity | Reference |

| This compound | Rice Lamina Inclination | Active, but less than brassinolide | tandfonline.com |

| This compound | Bean Second Internode | Inactive | tandfonline.com |

| (22S,23S)-28-Norbrassinolide | Rice Lamina Inclination | Active, but less than brassinolide | cas.cz |

| Lactam analog of Homobrassinolide | Rice Lamina Inclination | Inactive | cas.cz |

| Thiolactam analog of Homobrassinolide | Rice Lamina Inclination | Inactive | cas.cz |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For brassinosteroids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for plant growth-promoting activity. nih.govnih.gov

While specific QSAR studies focusing exclusively on this compound analogs are not extensively documented, the principles derived from broader brassinosteroid QSAR studies are applicable. These studies typically use a set of brassinosteroid analogs with known biological activities, such as those determined by the bean second-internode bioassay, to build predictive models. nih.gov The models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For instance, a 3D-QSAR study on a series of brassinosteroids revealed that the steric field is a significant contributor to the model, with bulky substituents being favored in certain regions of the side chain. nih.gov The electrostatic field also plays a crucial role, indicating the importance of charge distribution across the molecule. Such models can be powerful tools for predicting the activity of novel, unsynthesized this compound analogs and for guiding the design of new compounds with potentially enhanced potency. The reliability of these models is assessed through statistical parameters like the predicted correlation coefficient (r²_pred). nih.govnih.gov

Engineering of this compound Analogs for Targeted Biological Efficacy

The synthesis of this compound analogs is not only for academic SAR studies but also for the potential development of compounds with targeted biological efficacy for agricultural applications. By strategically modifying the structure of this compound, it is possible to fine-tune its activity, stability, and even its mode of action within the plant.

One approach to engineering these analogs involves the modification of the side chain. The synthesis of analogs with altered side chain lengths or the introduction of different functional groups can lead to compounds with varied biological responses. nih.gov For example, the synthesis of 24-norcholane type analogs with shorter side chains has been explored to investigate the impact on growth-promoting activity. mdpi.com

Another strategy involves the modification of the steroidal nucleus. The synthesis of analogs with altered A/B ring functionality, such as 2-deoxybrassinosteroids, has been undertaken to create compounds with potentially different physiological effects. nih.gov The goal of such engineering is to develop analogs that may have improved properties, such as enhanced stress tolerance in crops or more specific growth-promoting effects. The understanding that different brassinosteroid signaling components can have distinct roles in growth and stress responses opens the door to designing analogs that could selectively modulate these pathways. nih.gov The ultimate aim is to create cost-effective and highly active brassinosteroid analogs that can be practically applied in agriculture to improve crop yields and resilience. nih.gov

Analytical Methodologies for 28 Norbrassinolide Quantification and Profiling

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for brassinosteroid analysis, offering unparalleled sensitivity and specificity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the preferred method for the quantification of 28-Norbrassinolide and other BRs. This technique combines the high-resolution separation capabilities of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for higher peak resolution, shorter run times, and increased sensitivity compared to conventional HPLC.

For quantification, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the target analyte (e.g., a protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces chemical noise, enabling the detection of BRs at picogram to femtogram levels. The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for matrix effects and variations during sample preparation and analysis.

A key advantage of UPLC-MS/MS is its ability to analyze a wide range of BRs with varying polarities in a single run, making it ideal for metabolic profiling. Researchers have developed methods capable of simultaneously quantifying dozens of BRs, including this compound, across different plant species and tissues.

Table 1: UPLC-MS/MS Parameters for Brassinosteroid Analysis

| Parameter | Typical Conditions | Purpose |

| Column | C18 reversed-phase (e.g., 1.7 µm particle size) | Separates BRs based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) (often with formic acid) | Elutes BRs from the column with high resolution. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates protonated precursor ions [M+H]+ of BRs. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Internal Standards | Deuterium-labeled or 13C-labeled BRs | Ensures accurate quantification by correcting for analyte loss and matrix effects. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been historically significant in the discovery and identification of brassinosteroids. Due to the low volatility and thermal instability of BRs, a derivatization step is mandatory prior to GC-MS analysis. This typically involves converting the hydroxyl groups of the BR molecule into more volatile and thermally stable derivatives, such as methyloxime-trimethylsilyl ethers.

Once derivatized, the compounds are separated on a capillary column in the gas chromatograph based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectra are highly reproducible and contain specific fragmentation patterns that serve as fingerprints for compound identification. These fragmentation patterns are invaluable for elucidating the structures of novel BRs and identifying metabolites in complex biological samples.

While UPLC-MS/MS is often favored for quantification due to its simpler sample preparation and higher throughput, GC-MS remains a vital tool for the structural confirmation and identification of new BR metabolites, including potential derivatives of this compound. High-resolution GC-MS can provide accurate mass measurements, further aiding in the determination of elemental compositions.

Immunoanalytical Approaches for this compound Detection

Immunoassays offer a complementary approach to chromatographic methods, providing high-throughput screening and detection of brassinosteroids.

Enzyme-Linked Immunosorbent Assays (ELISAs) are immunoassays that have been developed for the detection of brassinosteroids. These assays are based on the specific recognition of a BR by an antibody. To develop an ELISA for a compound like this compound, an immunogen is first synthesized by conjugating the BR to a carrier protein. This immunogen is then used to produce polyclonal or monoclonal antibodies that can specifically bind to the target BR.

In a typical competitive ELISA format, a known amount of enzyme-labeled BR is mixed with the sample containing the unknown amount of BR. This mixture is then added to a microplate well coated with antibodies. The free BR from the sample and the enzyme-labeled BR compete for binding to the limited number of antibody sites. After a washing step, a substrate is added, and the resulting color signal is inversely proportional to the concentration of the BR in the sample. ELISAs are particularly useful for rapidly screening a large number of samples, although their specificity can be lower than that of MS-based methods due to potential cross-reactivity of the antibodies with structurally related BRs.

Immunoaffinity Chromatography (IAC) is a powerful sample purification technique that utilizes the high specificity of antibody-antigen interactions. In this method, antibodies raised against a specific brassinosteroid, or a group of related BRs, are immobilized onto a solid support matrix and packed into a column.

When a crude plant extract is passed through the IAC column, the target BRs are selectively captured by the antibodies, while other matrix components are washed away. The retained BRs are then eluted using a change in pH or an organic solvent. This process results in a highly purified and concentrated extract, which significantly reduces matrix interference in subsequent analytical steps like UPLC-MS/MS or GC-MS. IAC has been successfully employed to purify a range of BRs from complex plant matrices, leading to improved detection limits and more reliable quantification.

Sample Preparation and Derivatization Strategies for Comprehensive Brassinosteroid Profiling

Effective sample preparation is a critical prerequisite for the successful analysis of this compound and other BRs from plant tissues. The goal is to efficiently extract the analytes, remove interfering substances, and concentrate the sample before instrumental analysis.

A typical extraction procedure begins with the homogenization of lyophilized plant tissue in an organic solvent, such as methanol or acetonitrile, to extract the BRs. This is often followed by one or more solid-phase extraction (SPE) steps to clean up the extract. Common SPE sorbents include C18 for removing nonpolar compounds and ion-exchange phases for targeting specific functional groups.

As mentioned previously, derivatization is essential for GC-MS analysis. The most common derivatization strategy for BRs involves a two-step process: bismethaneboronation of the vicinal diols at C-22 and C-23, followed by trimethylsilylation of the remaining hydroxyl groups. This derivatization not only increases the volatility and thermal stability of the BRs but also directs the fragmentation in the mass spectrometer, yielding characteristic ions that are useful for identification and quantification. While not always required for LC-MS, derivatization can sometimes be used to enhance ionization efficiency and improve sensitivity for certain BRs.

Table 2: Common Derivatization Reagents for Brassinosteroid Analysis by GC-MS

| Reagent | Target Functional Group | Purpose |

| Methaneboronic acid | C-22, C-23 vicinal diols | Forms a stable cyclic boronate ester, increasing volatility. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl groups | Replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. |

| Pyridine | Solvent/Catalyst | Facilitates the derivatization reactions. |

Agricultural and Biotechnological Applications of 28 Norbrassinolide

Enhancement of Crop Yield and Productivity

Field-Scale Applications and Efficacy Studies in Diverse Crop Species

While extensive field-scale data specifically for 28-Norbrassinolide is still emerging, research on related brassinosteroids provides a strong indication of its potential. For instance, large-scale field trials over six years with 24-epibrassinolide (B1217166), a structurally similar brassinosteroid, demonstrated significant yield increases of over 10% in crops such as wheat, corn, tobacco, watermelon, and cucumber. acs.org The application of brassinosteroids has also been shown to improve the yield of cotton fibers. google.comgoogle.com These findings suggest that this compound could have similarly positive effects on a wide range of crop species. The genetic manipulation of brassinosteroid activity has been shown to increase crop yields by 20-60%. researchgate.net

The table below summarizes the observed effects of brassinosteroid application on various crops, providing a proxy for the potential efficacy of this compound.

| Crop | Observed Effect of Brassinosteroid Application |

| Wheat | Increased yield acs.org |

| Corn | Increased yield acs.org |

| Tobacco | Increased yield acs.org |

| Watermelon | Increased yield acs.org |

| Cucumber | Increased yield acs.org |

| Cotton | Improved fiber characteristics and yield google.com |

| Celery | Promoted cell elongation, leading to longer petioles and more leaf blades nih.gov |

| Carrot | Improved cellulose (B213188) content nih.gov |

Understanding the Mechanisms of Yield Improvement by this compound

The mechanisms by which this compound and other brassinosteroids enhance crop yield are multifaceted. They are involved in regulating key agronomic traits such as stem elongation, leaf angle, grain size, flowering time, and senescence. researchgate.net

At the molecular level, brassinosteroids trigger a signaling cascade that begins with their perception by a receptor kinase on the cell surface called BRI1. nih.gov This initiates a series of events that ultimately lead to the activation of transcription factors, such as BZR1 and BES1. nih.gov These transcription factors then regulate the expression of a multitude of genes involved in plant growth and development. nih.gov For example, brassinosteroid signaling can promote cell elongation by influencing the expression of genes related to cell wall modification. nih.gov Furthermore, enhancing brassinosteroid biosynthesis has been shown to boost crop productivity, and rice plants with deficient or insensitive brassinosteroid signaling produce smaller seeds. researchgate.net

Improvement of Plant Resilience in Challenging Agricultural Environments

Beyond enhancing yield under optimal conditions, this compound plays a crucial role in bolstering plant resilience to various environmental stresses that threaten agricultural productivity. researchgate.net

Strategies for Drought Management in Crop Production

Drought is a major limiting factor for crop production worldwide. Research has highlighted the importance of endogenous brassinosteroids in drought tolerance. A study on maize (Zea mays L.) revealed that a drought-resistant genotype had significantly higher levels of total endogenous brassinosteroids, particularly this compound and typhasterol (B1251266), compared to a drought-sensitive genotype. plos.orgnih.gov The presence of this compound was reported for the first time in high quantities in the leaves of these monocot plants. plos.orgnih.gov The drought-tolerant maize genotype maintained its brassinosteroid levels and increased its chlorophyll (B73375) concentration after 14 days without water. oup.com This suggests a direct correlation between higher this compound content and the ability to withstand water deficit.

The table below presents data from a study comparing endogenous brassinosteroid levels in drought-tolerant and drought-sensitive maize genotypes.

| Genotype | Total Endogenous Brassinosteroids | Key Brassinosteroids |

| Drought-Tolerant (CE704) | Significantly Higher | High levels of this compound and Typhasterol plos.orgnih.gov |

| Drought-Sensitive (2023) | Significantly Lower | Higher levels of 28-Norcastasterone (B1253329) plos.orgnih.gov |

The mechanisms by which this compound contributes to drought tolerance likely involve improved water management and photosynthesis.

Alleviation of Salinity Stress in Marginal Lands

Soil salinity is another significant abiotic stress that hampers crop growth and productivity. Brassinosteroids have been shown to mitigate the detrimental effects of salt stress. For instance, the application of 2,4-epibrassinolide on pepper seedlings under salt stress significantly increased the levels of proline, sugar, and glycine (B1666218) betaine, which are important osmolytes that help plants cope with osmotic stress. mdpi.com It also enhanced the antioxidant defense system, reducing oxidative damage. mdpi.com While this study did not specifically use this compound, the similar structure and function of brassinosteroids suggest that it would have comparable protective effects against salinity stress. The presence of endogenous this compound in a resistant maize genotype was associated with higher chlorophyll and proline content and reduced membrane injury under stress conditions. mdpi.com

Protection Against Temperature Extremes and Environmental Fluctuations

Temperature extremes, both hot and cold, can severely impact crop growth and development. Brassinosteroids, in general, have a protective role against such temperature stresses. researchgate.net They can modulate the expression of stress-responsive genes and strengthen antioxidant defense systems, thereby enhancing crop resilience. researchgate.net For example, exogenous application of brassinosteroids has been shown to enhance cold tolerance in various plant species, including Arabidopsis, maize, winter wheat, and rye. researchgate.net In grape seedlings, treatment with 24-epibrassinolide under cold stress led to increased activity of antioxidant enzymes like catalase, superoxide (B77818) dismutase, peroxidase, and ascorbate (B8700270) peroxidase, while reducing harmful compounds like hydrogen peroxide and malondialdehyde. researchgate.net These findings indicate that brassinosteroids, including this compound, can help plants cope with the damaging effects of both high and low temperatures.

Genetic Engineering and Breeding for Modulating Endogenous this compound Levels

The modulation of endogenous brassinosteroid (BR) levels, including the C27-brassinosteroid this compound, represents a sophisticated strategy for enhancing desirable agronomic traits in crops. nih.gov Brassinosteroids are pivotal in regulating a wide array of physiological processes such as cell division and elongation, stress responses, and reproductive development. nih.govoup.com Genetic and genomic approaches offer precise tools to manipulate the biosynthesis and signaling pathways of these hormones, thereby tailoring plant architecture, stress resilience, and productivity.

Quantitative Trait Loci (QTL) Mapping and Candidate Gene Identification for BR-Related Traits

Quantitative Trait Loci (QTL) mapping is a statistical method used to identify specific genomic regions that are associated with the variation of a complex, or quantitative, trait. frontiersin.org For brassinosteroid-related characteristics, which are often polygenic, QTL analysis is instrumental in pinpointing the genetic basis of traits like plant height, stress tolerance, and seed size. frontiersin.orgnih.govd-nb.info

Research in various crops has successfully identified QTLs associated with BR response and synthesis. In durum wheat, for instance, a study on a doubled haploid population identified putative QTLs for BR responsiveness on chromosomes 3A, 3B, 4B, and 7A by using a leaf unrolling bioassay. nih.gov Similarly, in rice, QTL mapping has been employed to dissect the genetic architecture of cold tolerance, a trait known to be influenced by brassinosteroids. frontiersin.orgnih.gov A study utilizing a backcross recombinant inbred line (BRIL) population identified 87 QTLs under a BR-combined cold treatment, highlighting the interaction between genetic loci and the BR pathway in conferring stress tolerance. nih.gov

Once a QTL is identified, the next step involves fine mapping and identifying candidate genes within that genomic interval. In a rice study on cold tolerance, the candidate gene OsBZR1, a key transcription factor in the BR signaling pathway, was predicted within an identified QTL region. nih.gov The identification of such genes provides direct targets for subsequent genetic manipulation and for the development of functional markers.

Table 1: Examples of Identified QTLs for Brassinosteroid-Related Traits in Crops

| Crop | Trait Studied | Chromosome/Locus | Associated Markers/Interval | Reference |

|---|---|---|---|---|

| Durum Wheat | Brassinosteroid responsiveness (leaf unrolling) | 3A | Xgwm2-Xbarc45 | nih.gov |

| Durum Wheat | Brassinosteroid responsiveness (leaf unrolling) | 3B | Xwmc643a-Xwmc625a | nih.gov |

| Durum Wheat | Brassinosteroid responsiveness (leaf unrolling) | 4B | Xwmc48a, Xwmc511, Xwmc89a | nih.gov |

| Rice | Seedling shoot and root length (cold tolerance + BR) | 1 | RM1112-RM1132 | nih.gov |

| Rice | First leaf length (cold tolerance + BR) | 5 | RM17937-RM17983 | frontiersin.org |

| Silage Maize | Oil content | 1 | 240.93 Mb - 256.57 Mb | mdpi.com |

Transgenic Approaches for Altering this compound Biosynthesis or Signaling

Transgenic technology, or genetic engineering, involves the direct modification of an organism's genome by adding foreign or modified genes to achieve a desired trait. pressbooks.pubnih.gov This approach overcomes the limitations of conventional breeding by allowing for the introduction of traits from any living organism. pressbooks.pub In the context of this compound, transgenic strategies can precisely alter its endogenous levels by targeting the genes involved in its specific biosynthetic and signaling pathways.

The biosynthesis of brassinosteroids is a complex network involving multiple enzymatic steps, many of which are catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net The C27-BR pathway, which leads to this compound, originates from cholesterol and involves several key enzymes. nih.govresearchgate.net Altering the expression of genes encoding these enzymes can directly impact the production of this compound. For example, research in transgenic poplar plants demonstrated that overexpressing CYP85A3, a gene involved in a related BR pathway, resulted in undetectable levels of this compound, showcasing the potential for targeted manipulation.